molecular formula C24H26N2O8S2 B12783765 Didethiodi(methylthio)acetylaranotin CAS No. 20485-02-3

Didethiodi(methylthio)acetylaranotin

Cat. No.: B12783765
CAS No.: 20485-02-3
M. Wt: 534.6 g/mol
InChI Key: MNIWVYZRLOFLBX-KHTMQFLISA-N
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Description

Didethiodi(methylthio)acetylaranotin is a complex natural product belonging to the epipolythiodiketopiperazine (ETP) family. It is derived from fungi and is known for its intricate structure and significant biological activities, including anticancer and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Didethiodi(methylthio)acetylaranotin involves multiple steps, including the formation of a key cyclohexadienol-containing amino ester building block. The absolute stereochemistry of the amino ester building blocks is set through catalytic asymmetric (1,3)-dipolar cycloaddition reactions . The disulphide linkage, a crucial feature of this compound, is introduced using elemental sulfur .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Didethiodi(methylthio)acetylaranotin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Didethiodi(methylthio)acetylaranotin involves its interaction with cellular targets through its disulphide linkage. This linkage can undergo redox reactions, leading to the formation of reactive sulfur species that can modify cellular proteins and enzymes. These modifications can disrupt cellular processes, leading to the compound’s anticancer and antiviral effects .

Comparison with Similar Compounds

Properties

CAS No.

20485-02-3

Molecular Formula

C24H26N2O8S2

Molecular Weight

534.6 g/mol

IUPAC Name

[(1R,4S,5S,12R,15S,16S)-16-acetyloxy-1,12-bis(methylsulfanyl)-2,13-dioxo-8,19-dioxa-3,14-diazapentacyclo[12.8.0.03,12.04,10.015,21]docosa-6,9,17,20-tetraen-5-yl] acetate

InChI

InChI=1S/C24H26N2O8S2/c1-13(27)33-17-5-7-31-11-15-9-23(35-3)22(30)26-20-16(12-32-8-6-18(20)34-14(2)28)10-24(26,36-4)21(29)25(23)19(15)17/h5-8,11-12,17-20H,9-10H2,1-4H3/t17-,18-,19-,20-,23+,24+/m0/s1

InChI Key

MNIWVYZRLOFLBX-KHTMQFLISA-N

Isomeric SMILES

CC(=O)O[C@H]1C=COC=C2[C@@H]1N3C(=O)[C@@]4(CC5=COC=C[C@@H]([C@H]5N4C(=O)[C@@]3(C2)SC)OC(=O)C)SC

Canonical SMILES

CC(=O)OC1C=COC=C2C1N3C(=O)C4(CC5=COC=CC(C5N4C(=O)C3(C2)SC)OC(=O)C)SC

Origin of Product

United States

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